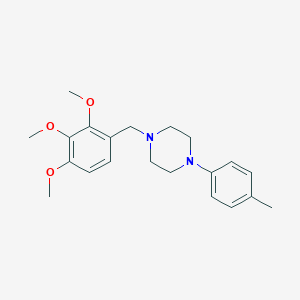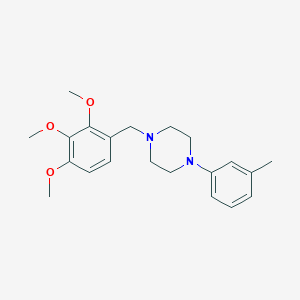![molecular formula C22H20N2O4S B281920 Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate is a chemical compound that has been widely studied for its potential use in scientific research. Also known as Methyl MPTC, this compound has shown promise in a variety of applications, including as a potential treatment for certain diseases and as a tool for studying the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of Methyl MPTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Methyl MPTC is thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, Methyl MPTC has also been studied for its biochemical and physiological effects. Studies have shown that Methyl MPTC can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). These effects make it a promising candidate for further research in a variety of applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl MPTC in lab experiments is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for certain experiments.
Direcciones Futuras
There are many potential future directions for research involving Methyl MPTC. One area of particular interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms of action of Methyl MPTC and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of Methyl MPTC involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This compound is then reacted with 2-anilino-4-methyl-3-thiophenecarboxylic acid to form Methyl MPTC.
Aplicaciones Científicas De Investigación
Methyl MPTC has been studied extensively for its potential use in scientific research. One area of particular interest is its potential as a treatment for cancer. Studies have shown that Methyl MPTC can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
Fórmula molecular |
C22H20N2O4S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
methyl 5-(4-acetamidobenzoyl)-2-anilino-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H20N2O4S/c1-13-18(22(27)28-3)21(24-16-7-5-4-6-8-16)29-20(13)19(26)15-9-11-17(12-10-15)23-14(2)25/h4-12,24H,1-3H3,(H,23,25) |
Clave InChI |
FUJWZDYBTZWKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)
![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)




![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)